![molecular formula C4H6N4O B2566858 4,5,6,7-Tetrahydro[1,2,5]oxadiazolo[3,4-b]pyrazine CAS No. 98778-06-4](/img/structure/B2566858.png)

4,5,6,7-Tetrahydro[1,2,5]oxadiazolo[3,4-b]pyrazine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

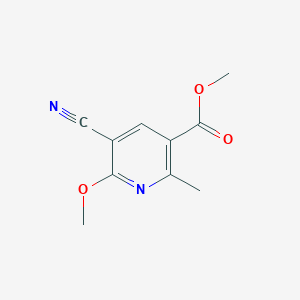

4,5,6,7-Tetrahydro[1,2,5]oxadiazolo[3,4-b]pyrazine, also known as ODQ, is a potent soluble guanylyl cyclase inhibitor. It is a heterocyclic organic compound with a molecular weight of 126.12 .

Synthesis Analysis

The synthesis of compounds similar to 4,5,6,7-Tetrahydro[1,2,5]oxadiazolo[3,4-b]pyrazine, such as pyrrolopyrazine derivatives, involves various methods including cyclization, ring annulation, cycloaddition, and direct C-H arylation . Another synthesis method involves the reaction of 8-aroyl-3,4-dihydro-1H-pyrrolo[2,1-c][1,4]oxazine-1,6,7-triones with 3,4-diaminofurazan .Molecular Structure Analysis

The molecular structure of 4,5,6,7-Tetrahydro[1,2,5]oxadiazolo[3,4-b]pyrazine consists of a furazano-pyrazine ring system . The molecular formula is C4H6N4O.Chemical Reactions Analysis

The furazan ring in the structure of 4,5,6,7-Tetrahydro[1,2,5]oxadiazolo[3,4-b]pyrazine has a deactivating effect on the amine functions of these compounds .Physical And Chemical Properties Analysis

4,5,6,7-Tetrahydro[1,2,5]oxadiazolo[3,4-b]pyrazine is a powder with a melting point of 153-155°C . It has a molecular weight of 126.12 .Aplicaciones Científicas De Investigación

Energetic Material Development

The compound has been investigated for its potential as an energetic material due to its excellent detonation performance. Derivatives of this compound, such as TIOP-based energetic derivatives, have been designed to achieve a balance between high energy and low sensitivity, making them suitable for use in modern engineering projects .

Detonation Performance Analysis

Research has shown that compounds with the “565” ring structure, which includes 4,5,6,7-Tetrahydro[1,2,5]oxadiazolo[3,4-b]pyrazine, exhibit outstanding detonation properties. This has led to further studies to optimize their structure and performance for applications in national defense systems .

Synthesis of Spiro Compounds

The compound serves as a precursor in the synthesis of spiro[[1,2,5]oxadiazolo[3,4-b]pyrazine-5,2′-pyrroles], which are of interest due to their unique structural and chemical properties. These spiro compounds have potential applications in pharmaceuticals and materials science .

Mitochondrial Uncoupling Agents

Derivatives of 4,5,6,7-Tetrahydro[1,2,5]oxadiazolo[3,4-b]pyrazine have been studied as mitochondrial uncoupling agents. These agents can be used for the potential treatment of non-alcoholic fatty liver disease by promoting the dissipation of the proton gradient across the mitochondrial membrane .

High Energy Density Compounds

The compound’s derivatives have been explored for their use as high energy density compounds (HEDCs). These compounds are crucial for the advancement of weapon systems and have applications in propellants and explosives .

Push-Pull Systems

The compound has been applied in the development of push-pull systems, which are important in the field of molecular electronics. These systems can be used to create materials with novel optical and electronic properties .

Mecanismo De Acción

While the exact mechanism of action for 4,5,6,7-Tetrahydro[1,2,5]oxadiazolo[3,4-b]pyrazine is not clearly recognized, it is known to be a potent soluble guanylyl cyclase inhibitor.

Safety and Hazards

The safety information for 4,5,6,7-Tetrahydro[1,2,5]oxadiazolo[3,4-b]pyrazine includes hazard statements such as H302, H312, H315, H318, H332, and H335 . These statements indicate that the compound may be harmful if swallowed, in contact with skin, causes skin irritation, causes serious eye damage, harmful if inhaled, and may cause respiratory irritation .

Direcciones Futuras

Research on 4,5,6,7-Tetrahydro[1,2,5]oxadiazolo[3,4-b]pyrazine and similar compounds is ongoing, with potential applications in fields such as medicine and environmental monitoring. The pyrrolopyrazine structure, which is similar to the structure of 4,5,6,7-Tetrahydro[1,2,5]oxadiazolo[3,4-b]pyrazine, is an attractive scaffold for drug discovery research .

Propiedades

IUPAC Name |

4,5,6,7-tetrahydro-[1,2,5]oxadiazolo[3,4-b]pyrazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N4O/c1-2-6-4-3(5-1)7-9-8-4/h1-2H2,(H,5,7)(H,6,8) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLKFJGKISOQBTF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC2=NON=C2N1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

126.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,5,6,7-Tetrahydro[1,2,5]oxadiazolo[3,4-b]pyrazine | |

Q & A

Q1: What is the significance of the reaction between 3,4-diamino[1,2,5]oxadiazole and glyoxal in the synthesis of 4,5,6,7-Tetrahydro[1,2,5]oxadiazolo[3,4-b]pyrazine?

A1: The reaction between 3,4-diamino[1,2,5]oxadiazole and glyoxal is crucial as it leads to the formation of 5,6-dihydroxy-4,5,6,7-tetrahydro[1,2,5]oxadiazolo[3,4-b]pyrazine. [] This diol serves as a key intermediate in the synthesis of 4,5,6,7-tetrahydro[1,2,5]oxadiazolo[3,4-b]pyrazine. Researchers found that performing the reaction under slightly basic conditions and subsequent lyophilization allowed for near-quantitative isolation of the diol. [] A final pyrolysis step on silica gel at 160°C then successfully yielded the target compound, 4,5,6,7-tetrahydro[1,2,5]oxadiazolo[3,4-b]pyrazine. []

Q2: What are the structural characteristics of 4,5,6,7-tetrahydro[1,2,5]oxadiazolo[3,4-b]pyrazine and related derivatives?

A2: Crystallographic studies have been crucial in understanding the structure of 4,5,6,7-tetrahydro[1,2,5]oxadiazolo[3,4-b]pyrazine and its derivatives. [, ] The furazan ring (1,2,5-oxadiazole) within these molecules is consistently planar. [] Interestingly, the six-membered piperazine ring adopts a distorted conformation due to twisting around the bond connecting the two methylene carbons. [] This twisting influences the overall molecular geometry and may impact potential interactions with other molecules.

Q3: What synthetic routes are available for the preparation of 4,5,6,7-Tetrahydro[1,2,5]oxadiazolo[3,4-b]pyrazine and its bis-analogue?

A3: Efficient synthetic methods for both 4,5,6,7-tetrahydro[1,2,5]oxadiazolo[3,4-b]pyrazine (monofurazanopiperazine) and its bis-analogue (bisfurazanopiperazine) have been developed. [] The synthesis relies on diaminofurazan, which can be prepared through the cyclocondensation of diaminoglyoxime under solvent-free conditions. [] Utilizing diaminofurazan as a starting material allows for the convenient and high-yielding synthesis of both mono and bisfurazanopiperazines. [] This synthetic accessibility is important for further exploration of their properties and potential applications.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(3,4-dimethoxyphenyl)-N-(4-ethoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2566775.png)

![2-(3-Chlorophenyl)-4-[(3-fluorobenzyl)thio]pyrazolo[1,5-a]pyrazine](/img/structure/B2566776.png)

![2-[(3,4-Dichlorobenzoyl)amino]-3-phenylpropanoic acid](/img/structure/B2566777.png)

![5-[(4-Chlorophenyl)sulfanyl]-4-(4-methoxyphenyl)-1,3-thiazol-2-ylamine](/img/structure/B2566789.png)

![N-(2,4-difluorophenyl)-2-{[4-ethyl-5-(1-methyl-3-phenyl-1H-pyrazol-4-yl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B2566793.png)

![2-amino-N-[2-(4-sulfamoylphenyl)ethyl]pyridine-3-carboxamide](/img/structure/B2566794.png)